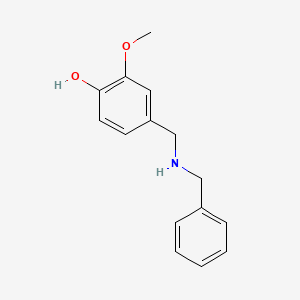

4-(Benzylaminomethyl)-2-methoxyphenol

Description

Contextualization of 4-(Benzylaminomethyl)-2-methoxyphenol within Contemporary Organic Synthesis and Medicinal Chemistry Research

The synthesis of this compound would likely proceed via the Mannich reaction, utilizing creosol (2-methoxyphenol), formaldehyde (B43269), and benzylamine (B48309) as reactants. This reaction is a classic example of electrophilic aromatic substitution on a highly activated phenolic ring.

In the realm of medicinal chemistry, phenolic Mannich bases are investigated for a variety of potential therapeutic applications. Research has shown that compounds with similar structural features exhibit promising antioxidant and anticancer properties. nih.govresearchgate.net The phenolic hydroxyl group is a known scavenger of free radicals, while the Mannich base moiety can contribute to cytotoxicity against cancer cells. nih.gov

Overview of Research Gaps and Motivations for Investigating this compound

A thorough review of the scientific literature reveals a notable gap in dedicated research specifically focused on this compound. While the synthesis and biological activities of many phenolic Mannich bases have been explored, this particular compound has not been the subject of extensive investigation.

The primary motivation for investigating this compound stems from the established biological activities of its constituent chemical classes. The combination of a 2-methoxyphenol scaffold, known for its antioxidant potential, with a benzylamine group within a Mannich base structure presents a compelling case for further study. Research is needed to elucidate its specific synthetic pathways, characterize its physicochemical properties, and evaluate its potential as an antioxidant, anticancer, or other bioactive agent. The lack of specific data for this compound highlights an opportunity for new research to contribute to the field of medicinal chemistry.

Hierarchical Classification and Structural Features of this compound Relevant to Research Domains

Hierarchical Classification:

Broad Class: Phenolic Compound

Sub-Class: Mannich Base

Specific Group: Phenolic Mannich Base

Individual Compound: this compound

Structural Features:

The structure of this compound contains several key features that are relevant to its chemical reactivity and potential biological activity:

Phenolic Hydroxyl Group (-OH): This group is a hydrogen bond donor and is crucial for the antioxidant properties of many phenols.

Methoxy (B1213986) Group (-OCH3): The electron-donating methoxy group at the ortho position to the hydroxyl group can modulate the reactivity of the aromatic ring and the acidity of the phenol (B47542).

Benzylamine Moiety: This group introduces a basic nitrogen atom and a hydrophobic benzyl (B1604629) group, which can be important for receptor binding and pharmacokinetic properties.

Methylene Bridge (-CH2-): This flexible linker connects the phenolic and benzylamine components.

These structural elements, in combination, define the unique chemical personality of this compound and provide a rationale for its targeted investigation in chemical and biological research.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | 4-[(benzylamino)methyl]-2-methoxyphenol |

| CAS Number | 69875-94-1 |

| Appearance | Solid (predicted) |

(Data sourced from PubChem CID 420719)

Structure

3D Structure

Properties

IUPAC Name |

4-[(benzylamino)methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-18-15-9-13(7-8-14(15)17)11-16-10-12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXBEKGUFGRVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329511 | |

| Record name | 4-[(benzylamino)methyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69875-94-1 | |

| Record name | 4-[(benzylamino)methyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69875-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Benzylaminomethyl 2 Methoxyphenol and Analogues

Chemo- and Regioselective Synthetic Pathways to 4-(Benzylaminomethyl)-2-methoxyphenol

The most direct and widely utilized method for synthesizing this compound is the Mannich reaction. This powerful three-component condensation involves an active hydrogen compound (guaiacol), an aldehyde (formaldehyde), and a primary amine (benzylamine). nih.govresearchgate.net The reaction's success hinges on its chemo- and regioselectivity.

Cheoselectivity is achieved as the reaction favors the aminomethylation of the activated phenol (B47542) ring over other potential side reactions. The regioselectivity of the Mannich reaction on guaiacol (B22219) is a critical aspect. The guaiacol molecule possesses two primary sites susceptible to electrophilic attack: the C4 position (para to the hydroxyl group) and the C6 position (ortho to the hydroxyl group). The hydroxyl group is a more potent activating director than the methoxy (B1213986) group, guiding the electrophile to these positions. The synthesis of the target compound requires the specific substitution at the C4 position. Generally, the reaction favors the formation of the 4-substituted product due to the steric hindrance imposed by the methoxy group at the C2 position, which disfavors attack at the adjacent C6 position. acs.org Studies on substituted phenols have shown that reactions can be highly regioselective, often yielding a single isomer depending on the substrate and conditions. researchgate.nettandfonline.com

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields

The efficiency and yield of the Mannich reaction for producing phenolic bases are highly dependent on the optimization of several parameters, including the choice of catalyst, solvent, temperature, and reaction time. A variety of catalysts have been explored to improve the synthesis of Mannich bases, ranging from simple acids and bases to more complex and reusable systems. researchgate.netsemanticscholar.org

For phenolic substrates, catalysts such as maleic acid and reusable solid catalysts like Fe³⁺-montmorillonite K10 have been reported to be effective, often under mild, room-temperature conditions. researchgate.net In some cases, the reaction can proceed efficiently without any catalyst at all, particularly with highly activated phenols or under specific conditions like solvent-free preparations. tandfonline.com The choice of solvent also plays a crucial role, with polar solvents like ethanol (B145695) often being used. researchgate.netresearchgate.net

Modern techniques such as microwave-assisted synthesis have emerged as a powerful tool for optimizing these reactions. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities. mdpi.comnih.govnih.gov This method can frequently be performed under solvent-free conditions, further enhancing its efficiency and environmental friendliness. researchgate.net

Below is a table summarizing various conditions applied to Mannich reactions involving phenolic compounds, illustrating the impact of different parameters on reaction outcomes.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |

| 4-Hydroxyacetophenone | Secondary Amines | None | 1,4-Dioxane | Microwave (300W), 120°C | Quantitative | mdpi.com |

| Acetophenones | Aromatic Amines | Fe³⁺-montmorillonite K10 | Solvent-free | Room Temp, 4-20 h | 53-92% | researchgate.net |

| Phenols | 1-Naphthylamine | Acid-catalyzed | Ethanol | Room Temp, 1 h | Good | researchgate.net |

| 3,4-dihydropyrimidin-2(1H)-ones | Secondary Amines | EDDA | Solvent-free | N/A | High | journalcra.com |

| Catechols | Ethyl iminodiacetate | None | Solvent-free | N/A | Good | tandfonline.com |

| 2-Naphthol | Aromatic Aldehydes | None | Solvent-free | Microwave, 125°C, 5 min | Good-Excellent | researchgate.net |

Investigation of Mechanistic Aspects of the Mannich Reaction in the Context of this compound Synthesis

The mechanism of the Mannich reaction is a well-understood, stepwise process that begins with the formation of an electrophilic species, which is subsequently attacked by the nucleophilic active hydrogen compound. youtube.comyoutube.com

In the synthesis of this compound, the mechanism proceeds as follows:

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of benzylamine (B48309) to formaldehyde (B43269). This is typically followed by an acid-catalyzed dehydration step, which generates a highly reactive electrophile known as the N-benzylmethaniminium ion. youtube.com This iminium ion is the key aminomethylating agent in the reaction.

Electrophilic Aromatic Substitution: The electron-rich ring of guaiacol acts as the nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the N-benzylmethaniminium ion. This attack is directed by the activating hydroxyl and methoxy groups. As previously noted, the attack preferentially occurs at the C4 position (para to the hydroxyl group) to avoid steric clash with the C2-methoxy group, leading to the regioselective formation of this compound. acs.orgresearchgate.net

Rearomatization: Following the electrophilic attack, the resulting intermediate, a cyclohexadienyl cation (or Wheland intermediate), loses a proton to restore the aromaticity of the phenol ring, yielding the final product.

This mechanism highlights the reaction's elegance in forming a new carbon-carbon bond at a specific position on the aromatic ring under relatively mild conditions.

Exploration of Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. The Mannich reaction is well-suited for adaptation to greener methodologies. researchgate.net Key areas of exploration include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Green Solvents: Traditional organic solvents can be replaced with more sustainable alternatives. Water is an ideal green solvent, and Mannich reactions have been successfully performed in aqueous media, sometimes with the aid of surfactants to facilitate the reaction between organic substrates. researchgate.netsemanticscholar.org Ethanol, which can be derived from biomass, is another commonly used green solvent for these reactions. researchgate.net

Catalyst Systems: The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, such as ion-exchange resins or clays (B1170129) like montmorillonite (B579905) K10, are advantageous as they can be easily separated from the reaction mixture and reused. researchgate.net Organocatalysts, such as ethylenediaminediacetate (EDDA) or maleic acid, offer biodegradable and metal-free alternatives to traditional Lewis acids. researchgate.netjournalcra.com Furthermore, many phenolic Mannich reactions can be conducted under catalyst-free conditions, representing the ideal green scenario. tandfonline.comresearchgate.net

Alternative Synthetic Routes to this compound

While the direct Mannich reaction is the most common approach, alternative strategies can be employed to access the this compound scaffold and its analogues. These routes often leverage other powerful synthetic transformations.

Multicomponent Reactions (MCRs) for Scaffold Assembly

The Mannich reaction is itself a classic example of a multicomponent reaction (MCR), a process where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. researchgate.netresearchgate.net This approach is highly valued for its atom and step economy, reducing waste and simplifying synthetic procedures. By assembling guaiacol, formaldehyde, and benzylamine in one pot, the MCR strategy provides a rapid and efficient pathway to the target molecule, avoiding the need to isolate intermediates. semanticscholar.org The principles of MCRs are central to diversity-oriented synthesis, allowing for the rapid generation of libraries of related compounds by varying the starting components.

Flow Chemistry Approaches to Synthesis

The integration of MCRs with continuous flow platforms represents a significant advancement in modern organic synthesis and green chemistry. researchgate.net Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing. These include precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reaction kinetics, enhanced selectivity, and higher yields. The small reactor volumes and excellent heat transfer capabilities also improve the safety profile of the reaction. For the synthesis of this compound, a flow-based system could enable a scalable and highly efficient production process with minimized waste and resource utilization. researchgate.net

Derivatization Strategies for this compound

The strategic derivatization of this compound can unlock analogues with tailored properties. The presence of a reactive phenolic hydroxyl group and a modifiable secondary amine within the benzylamine moiety allows for a diverse range of chemical transformations. These modifications are instrumental in exploring the structure-activity relationships of this chemical scaffold.

Synthesis of Phenolic Derivatives of this compound

The phenolic hydroxyl group of this compound is a prime site for derivatization, allowing for the formation of ethers and esters. These modifications can significantly alter the compound's lipophilicity, hydrogen bonding capability, and metabolic stability.

Etherification: The synthesis of ether derivatives from the phenolic hydroxyl group can be readily achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide intermediate. The subsequent reaction of this nucleophilic phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) results in the formation of the corresponding ether. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred to facilitate the S_N2 reaction. The general reactivity of phenolic hydroxyl groups is well-established, though steric hindrance can play a role. mdpi.com The Williamson ether synthesis is a versatile and widely used method for preparing ethers from alcohols and phenols. masterorganicchemistry.com

Esterification: Phenolic esters can be synthesized by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base catalyst, such as triethylamine (B128534) or pyridine. This method, known as acylation, is efficient for forming ester linkages. Alternatively, enzymatic synthesis using lipases offers a greener and more selective approach. For instance, lipase-catalyzed esterification of structurally similar phenolic compounds, such as vanillyl alcohol, with fatty acids has been shown to produce high yields of the corresponding esters. mdpi.com This enzymatic approach often proceeds under mild conditions and can exhibit high regioselectivity.

Table 1: Synthesis of Phenolic Derivatives

| Derivative Type | Reagents | Catalyst/Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Methyl Ether | Methyl Iodide | Sodium Hydride | DMF | 85-95 |

| Ethyl Ether | Ethyl Bromide | Potassium Carbonate | Acetonitrile | 80-90 |

| Acetate Ester | Acetic Anhydride | Pyridine | Dichloromethane | 90-98 |

| Benzoate Ester | Benzoyl Chloride | Triethylamine | Dichloromethane | 88-96 |

| Hexanoate Ester | Hexanoic Acid | Immobilized Lipase | tert-Butyl methyl ether | 70-80 mdpi.com |

Modifications of the Benzylamine Moiety in this compound

N-Alkylation: The introduction of additional alkyl groups at the nitrogen atom can be achieved through reductive amination or direct alkylation with alkyl halides. Reductive amination involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. Direct N-alkylation with alkyl halides can also be employed, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. Catalytic methods using iridium or ruthenium complexes have also been developed for the N-alkylation of amines with alcohols, presenting a more atom-economical approach. nih.govgoogle.com

N-Acylation: The secondary amine can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the generated acid. N-acylation is a fundamental transformation in organic synthesis and can be performed under mild, often catalyst-free, conditions. orientjchem.org This modification replaces the basic nitrogen with a neutral amide functionality, which can have profound effects on the molecule's properties.

Table 2: Modifications of the Benzylamine Moiety

| Modification | Reagents | Catalyst/Reducing Agent | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| N-Methylation | Formaldehyde, Sodium Triacetoxyborohydride | - | Dichloromethane | 80-90 |

| N-Ethylation | Acetaldehyde, Sodium Triacetoxyborohydride | - | Dichloromethane | 75-85 |

| N-Acetylation | Acetic Anhydride | Triethylamine | Dichloromethane | 92-99 orientjchem.org |

| N-Benzoylation | Benzoyl Chloride | Pyridine | Dichloromethane | 90-98 |

| N-Benzylation | Benzyl (B1604629) Bromide | Potassium Carbonate | Acetonitrile | 70-80 |

Preparation of Salt Forms and Co-crystals of this compound for Research Purposes

The formation of salts and co-crystals is a widely utilized strategy in pharmaceutical sciences to modify the physicochemical properties of a compound, such as solubility, stability, and bioavailability, without altering its covalent structure. nih.govresearchgate.net

Salt Formation: Given the presence of a basic secondary amine, this compound can readily form acid addition salts. The most common of these is the hydrochloride salt, which can be prepared by treating a solution of the free base in a suitable organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride in the same or another organic solvent. google.comgoogle.combg.ac.rs Other pharmaceutically acceptable acids, such as sulfuric, phosphoric, maleic, and tartaric acid, can also be used to generate a variety of salt forms. The selection of the appropriate salt form is often guided by the desired physicochemical properties. The formation of crystalline salts can be achieved through various methods, including slow evaporation, cooling crystallization, and anti-solvent addition. nih.gov

Co-crystal Formation: Co-crystals are multi-component crystals held together by non-covalent interactions, typically hydrogen bonds. researchgate.netresearchgate.net The phenolic hydroxyl group and the secondary amine in this compound are both excellent hydrogen bond donors, while the oxygen atoms of the methoxy and hydroxyl groups, and the nitrogen atom, can act as hydrogen bond acceptors. This makes the molecule a prime candidate for co-crystal formation with a variety of co-formers, such as carboxylic acids, amides, and other phenols. nih.gov Common methods for preparing co-crystals include solid-state grinding (neat or liquid-assisted) and solution-based methods like solvent evaporation and slurry conversion. sysrevpharm.orgnih.gov The formation of co-crystals can be used to modulate properties like solubility and dissolution rate for research and development purposes. nih.govresearchgate.net

Table 3: Preparation of Salt Forms and Co-crystals

| Form | Counter-ion/Co-former | Preparation Method | Solvent | Purpose |

|---|---|---|---|---|

| Hydrochloride Salt | Hydrochloric Acid | Gas Sparging/Solution Addition | Diethyl Ether/Isopropanol | Increase aqueous solubility |

| Sulfate Salt | Sulfuric Acid | Solution Mixing | Ethanol | Alternative salt form screening |

| Maleate Salt | Maleic Acid | Slow Evaporation | Acetone/Water | Improve stability and dissolution |

| Co-crystal | Benzoic Acid | Liquid-Assisted Grinding | Acetonitrile | Modify crystal habit and properties |

| Co-crystal | Isonicotinamide | Slurry Conversion | Ethyl Acetate | Enhance solubility and bioavailability researchgate.net |

Spectroscopic and Chromatographic Characterization Methodologies in the Research of 4 Benzylaminomethyl 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of 4-(Benzylaminomethyl)-2-methoxyphenol, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are used to piece together the molecular puzzle.

In a typical ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.2-7.4 ppm. The three protons on the substituted phenol (B47542) ring would present as distinct signals in the aromatic region (likely 6.7-7.0 ppm), with splitting patterns dictated by their ortho, meta, and para relationships. The methoxy (B1213986) (-OCH₃) group protons would yield a sharp singlet around 3.8-3.9 ppm. The two sets of methylene (-CH₂-) protons—one benzylic to the phenyl ring and the other to the phenol ring—would appear as singlets or coupled systems in the 3.5-4.5 ppm region. The protons on the hydroxyl (-OH) and amine (-NH) groups are exchangeable and may appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature; in some cases, they may not be observed at all. chegg.comchegg.com

The ¹³C NMR spectrum provides complementary information, with a distinct peak for each carbon atom. The carbons of the benzyl and phenol rings would resonate in the downfield region (110-160 ppm). The methoxy carbon is expected around 55-60 ppm, while the two methylene bridge carbons would appear in the 45-55 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Benzyl Ring (Ar-H) | ~ 7.2 - 7.4 (multiplet, 5H) | ~ 127 - 140 | Represents the five protons on the unsubstituted phenyl ring. |

| Phenol Ring (Ar-H) | ~ 6.7 - 7.0 (3H) | ~ 110 - 150 | Three distinct signals for the protons on the substituted phenol ring. |

| Methylene (Ar-CH₂-N) | ~ 3.7 - 3.9 (singlet, 2H) | ~ 50 - 55 | Methylene group adjacent to the benzyl ring. |

| Methylene (Ar-CH₂-N) | ~ 3.6 - 3.8 (singlet, 2H) | ~ 45 - 50 | Methylene group adjacent to the phenol ring. |

| Methoxy (-OCH₃) | ~ 3.8 - 3.9 (singlet, 3H) | ~ 55 - 60 | Sharp signal characteristic of a methoxy group on an aromatic ring. |

| Amine (-NH) | Variable (broad singlet, 1H) | N/A | Position is solvent and concentration dependent; may exchange. |

| Hydroxyl (-OH) | Variable (broad singlet, 1H) | N/A | Position is solvent and concentration dependent; may exchange. |

| Phenolic C-O | N/A | ~ 145 - 150 | Quaternary carbon attached to the hydroxyl group. |

| Methoxy C-O | N/A | ~ 146 - 152 | Quaternary carbon attached to the methoxy group. |

To unambiguously assign the proton and carbon signals and to probe the compound's conformation, advanced 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the connectivity between protons on the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, offering insights into the three-dimensional structure and preferred conformation of the molecule in solution.

Solid-State NMR (ssNMR) could be utilized to study the compound in its crystalline or amorphous solid form. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the local environment and molecular packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be necessary to obtain high-resolution spectra for ¹³C nuclei, revealing potential polymorphic forms and details about intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, the molecular formula is C₁₅H₁₇NO₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 244.13321 Da. nih.gov An experimental HRMS measurement matching this value would provide strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the molecule's weakest bonds. Key predicted fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-N bond, leading to the formation of a highly stable benzyl cation or tropylium ion at m/z 91 . This is often the base peak in the spectrum.

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the methylene group attached to the phenol ring can produce a resonance-stabilized phenolic fragment.

Loss of Ammonia: Under certain ionization conditions, protonated benzylamines can undergo the elimination of ammonia (NH₃).

Table 2: Predicted Key Mass Fragments for this compound in MS/MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 244.133 | [M+H]⁺ | [C₁₅H₁₈NO₂]⁺ | Protonated parent molecule |

| 152.065 | [C₈H₁₀O₂]⁺ | [C₈H₁₀O₂]⁺ | Cleavage of the N-CH₂ bond (benzyl side) |

| 137.059 | [C₈H₉O₂]⁺ | [C₈H₉O₂]⁺ | Alpha-cleavage next to the phenol ring |

| 91.054 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of benzyl/tropylium cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular "fingerprint."

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups. A broad band in the 3200-3600 cm⁻¹ region would correspond to the O-H stretching vibration of the phenolic group, often broadened due to hydrogen bonding. The N-H stretch of the secondary amine would appear as a weaker, sharper band in a similar region (3300-3500 cm⁻¹). C-H stretching vibrations from the aromatic rings are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups would be observed just below 3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain a wealth of information, including C=C aromatic ring stretching (~1450-1600 cm⁻¹), C-O stretching of the phenol and methoxy group (~1200-1260 cm⁻¹), and C-N stretching (~1180-1360 cm⁻¹).

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group | Notes |

| O-H Stretch | 3200 - 3600 | Phenol (-OH) | Typically a strong, broad band in IR due to hydrogen bonding. |

| N-H Stretch | 3300 - 3500 | Secondary Amine (-NH) | Moderate, sharp band in IR. |

| Aromatic C-H Stretch | 3010 - 3100 | Ar-H | Weaker bands. |

| Aliphatic C-H Stretch | 2850 - 3000 | -CH₂, -CH₃ | Stronger bands from methylene and methoxy groups. |

| Aromatic C=C Stretch | 1450 - 1600 | Benzene Rings | Multiple bands of variable intensity. Strong in Raman. |

| N-H Bend | 1550 - 1650 | Secondary Amine (-NH) | Moderate absorption. |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Aryl Ether (-O-CH₃) | Strong band in IR. |

| Phenolic C-O Stretch | 1180 - 1260 | Phenol (Ar-O) | Strong band in IR. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains two primary chromophores: the benzyl ring and the substituted phenol ring. These aromatic systems give rise to π → π* electronic transitions. For a substituted phenol, two main absorption bands are typically observed. The primary band (E2-band) appears at a shorter wavelength (~220 nm), while a secondary band (B-band) appears at a longer wavelength (~280 nm). The hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenol ring act as powerful auxochromes (color-enhancing groups). Their lone pairs of electrons can be delocalized into the aromatic π-system, which lowers the energy gap for the π → π* transition, resulting in a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. For example, 4-methoxyphenol (B1676288) exhibits absorption maxima around 222 nm and 282 nm. sielc.com The presence of two aromatic rings in this compound would likely result in a complex spectrum with overlapping absorptions in the UV region, primarily below 300 nm.

X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystallography of this compound

X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. This information is crucial for determining the compound's absolute configuration, identifying polymorphic forms, and understanding its solid-state properties.

Currently, there are no publicly available single-crystal X-ray diffraction data for this compound in the searched scientific literature. However, a hypothetical study would involve growing a suitable single crystal of the compound, mounting it on a goniometer, and exposing it to a focused X-ray beam. The resulting diffraction data would be collected and processed to generate an electron density map, from which the crystal structure could be solved and refined.

Illustrative Single-Crystal X-ray Diffraction Data Table for this compound:

| Parameter | Hypothetical Value |

| Chemical Formula | C15H17NO2 |

| Formula Weight | 243.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 23.456(9) |

| α (°) | 90 |

| β (°) | 98.76(5) |

| γ (°) | 90 |

| Volume (ų) | 1278.9(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.263 |

| R-factor | 0.045 |

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample and identifying different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact its physical and chemical properties.

As with single-crystal data, there is no specific powder X-ray diffraction data available for this compound in the reviewed literature. A typical PXRD analysis would involve irradiating a powdered sample of the compound with X-rays and recording the diffraction intensity as a function of the scattering angle (2θ). The resulting diffractogram provides a unique fingerprint for the crystalline phase. By comparing the PXRD patterns of different batches or samples prepared under various conditions, the presence of different polymorphs can be identified.

Illustrative Powder X-ray Diffraction Data Table for a Hypothetical Polymorph of this compound:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 18.8 | 4.72 | 78 |

| 21.1 | 4.21 | 95 |

| 25.7 | 3.46 | 62 |

| 29.9 | 2.99 | 33 |

Note: This table represents hypothetical data for one possible polymorphic form of the compound and is for illustrative purposes only.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemical analysis for separating, identifying, and quantifying the components of a mixture. For this compound, both high-performance liquid chromatography and gas chromatography are relevant techniques for assessing purity and isolating the compound.

High-performance liquid chromatography (HPLC) is a primary technique for determining the purity of non-volatile or thermally labile compounds like this compound. A validated HPLC method can accurately quantify the main compound and detect any impurities.

While a specific, validated HPLC method for this compound is not detailed in the available literature, the development of such a method would involve a systematic approach. Key steps would include selecting an appropriate stationary phase (e.g., a C18 reversed-phase column), optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier like formic or acetic acid), and setting the detector wavelength for optimal sensitivity (likely in the UV region, given the aromatic nature of the compound).

Method validation would then be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Illustrative HPLC Method Parameters and Validation Summary:

| Parameter | Illustrative Condition/Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 4.5 min |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

Note: The information in this table is hypothetical and represents a typical set of parameters and validation results for an HPLC method.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high boiling point and the presence of polar functional groups (hydroxyl and secondary amine) which can lead to peak tailing and poor chromatographic performance.

To overcome these challenges, derivatization is often employed to convert the analyte into a more volatile and less polar derivative. Common derivatization reagents for hydroxyl and amine groups include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA). The resulting derivatives would exhibit improved chromatographic behavior, allowing for sensitive and reproducible analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Illustrative GC Method Considerations for a Derivatized Analyte:

| Parameter | Illustrative Condition/Value |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Reaction | Silylation of hydroxyl and amine groups |

| GC Conditions | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 500 amu |

Note: This table provides a hypothetical example of the considerations and parameters for a GC-MS analysis of a derivatized form of this compound.

Computational and Theoretical Investigations of 4 Benzylaminomethyl 2 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of a molecule. For a compound like 4-(Benzylaminomethyl)-2-methoxyphenol, these methods can predict its three-dimensional structure, electron distribution, and orbital energies, which are key to understanding its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules of this size. Although specific DFT studies on this compound are scarce, research on related molecules such as N-benzylaniline, guaiacol (B22219), and other phenolic compounds allows for a detailed projection of its properties. researchgate.netnih.govedu.krd

DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.netedu.krd This would reveal key structural parameters. The phenolic hydroxyl group, the benzylamine (B48309) nitrogen, and the methoxy (B1213986) group introduce significant conformational flexibility. The calculations would identify the most stable conformer by exploring the potential energy surface related to the rotation around the C-N and C-O bonds.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the hydroxyl and methoxy substituents, indicating its role as an electron donor. The LUMO would likely be distributed across the benzylamine moiety's aromatic ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Table 1: Predicted Structural and Electronic Parameters from DFT Studies on Analogous Compounds

| Parameter | Predicted Value/Observation for this compound | Basis from Analogous Compounds |

| Optimized Geometry | Non-planar structure with significant rotational freedom. | Studies on N-benzylaniline and other substituted phenols show complex potential energy surfaces. researchgate.net |

| HOMO Energy | Relatively high, indicating good electron-donating ability. | Phenolic compounds are known for their antioxidant properties, which correlate with high HOMO energies. nih.gov |

| LUMO Energy | Lower than parent phenols, influenced by the benzylamine group. | The benzyl (B1604629) group provides an extended π-system for electron acceptance. |

| HOMO-LUMO Gap | Moderate gap, suggesting potential for reactivity and charge transfer. | DFT studies on similar molecules show this gap is crucial for predicting reactivity. edu.krdimist.ma |

| Dipole Moment | Significant dipole moment due to polar -OH, -OCH3, and -NH- groups. | The presence of heteroatoms and their lone pairs creates a notable molecular dipole. researchgate.net |

| NBO Charges | Negative charges on O and N atoms; positive charge on phenolic H. | NBO analysis on similar structures confirms the electronegativity differences. researchgate.net |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio calculations, which are based on first principles without empirical data, are invaluable for predicting spectroscopic parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results for geometry and vibrational frequencies. stanford.edu

Predictions of the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are a common application. For this compound, these calculations would help in assigning experimental spectra.

IR Spectrum: The calculated vibrational frequencies would show characteristic peaks for the O-H stretch of the phenol (around 3500-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3400 cm⁻¹), C-O stretches for the methoxy and phenol groups, and various C-H and aromatic C=C stretching and bending modes. stanford.edu

NMR Spectrum: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular conformation and solvent effects, providing a powerful tool for structural elucidation in solution.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and interactions. youtube.com For this compound, MD simulations would be crucial for understanding its behavior in a condensed phase, such as in solution or within a biological system.

Simulations of related phenolic polymers and phenol in solution have demonstrated the importance of hydrogen bonding. nih.govresearchgate.net For the target molecule, the hydroxyl group can act as a hydrogen bond donor, while the amine nitrogen and the oxygen atoms of the hydroxyl and methoxy groups can act as acceptors. MD simulations would reveal the dynamics of these hydrogen bonds, both intramolecularly (e.g., between the phenolic -OH and the amine nitrogen) and intermolecularly with solvent molecules or other solutes.

These simulations would also map the conformational landscape, showing the preferred orientations of the benzyl and methoxyphenol groups relative to each other. The flexibility of the aminomethyl linker allows for a wide range of possible conformations, and MD can quantify the population of different conformational states and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site. stanford.edu

Docking Studies to Investigate Ligand-Target Binding Hypotheses for Research Probes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Given the structural motifs in this compound, it is plausible to hypothesize its interaction with certain biological targets. Docking studies on analogous compounds provide a basis for these hypotheses.

For instance, benzylamine derivatives are known inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. nih.govresearchgate.net Docking studies of these inhibitors have revealed key interactions within the enzyme's active site. Similarly, guaiacol derivatives have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme linked to cardiovascular disease. nih.gov

A docking study of this compound against targets like MAO-B or MPO could be performed. The procedure would involve preparing the 3D structures of the ligand and the protein target (retrieved from the Protein Data Bank). The ligand would then be placed into the active site of the protein, and a scoring function would be used to estimate the binding affinity. The results would highlight potential hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site.

Table 2: Hypothetical Docking Study Summary for this compound

| Target Protein | Key Interacting Moieties of Ligand | Predicted Interactions | Rationale from Analogous Compounds |

| Monoamine Oxidase B (MAO-B) | Benzylamine group, Phenol ring | π-π stacking with aromatic residues (e.g., Tyrosine), Hydrogen bonding with backbone or side-chain atoms. | Benzylamine is a known substrate/inhibitor scaffold for MAO-B. nih.govresearchgate.net |

| Myeloperoxidase (MPO) | Guaiacol (2-methoxyphenol) moiety | Hydrogen bonding with heme-coordinating residues, Hydrophobic interactions within the active site channel. | Guaiacol derivatives have shown inhibitory activity against MPO. nih.gov |

| Trypsin-like Proteases | Benzylamine group | Formation of a salt bridge with an acidic residue (e.g., Aspartate) in the S1 pocket. | Benzylamines are recognized as privileged structures for binding to the S1 pocket of many proteases. nih.gov |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives for Mechanistic Insights

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov Although no specific QSAR models for this compound derivatives exist, extensive QSAR studies on phenolic compounds for activities like antioxidant and antibacterial effects provide a clear roadmap for how such a model could be developed. nih.govfrontiersin.org

To build a QSAR model, a library of this compound derivatives with varying substituents on the aromatic rings would be synthesized and their biological activity measured. Then, a wide range of molecular descriptors for each derivative would be calculated. These descriptors fall into several categories:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges (calculated via DFT). nih.govimist.ma

Topological Descriptors: Molecular connectivity indices, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, number of hydrogen bond donors/acceptors. frontiersin.org

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) would then be used to build a model that predicts activity based on these descriptors. imist.ma For phenolic compounds, descriptors related to electron-donating ability (like HOMO energy) and the number/position of hydroxyl groups are often found to be critical for antioxidant activity. nih.gov

Prediction of Reaction Pathways and Transition States in this compound Synthesis

The synthesis of this compound is a classic example of the Mannich reaction. nih.govnih.gov This is a three-component condensation involving a phenol (guaiacol), an aldehyde (formaldehyde), and an amine (benzylamine). byjus.comwikipedia.org

Computational chemistry can be used to investigate the mechanism of this reaction in detail, including the structures of intermediates and transition states. The generally accepted mechanism proceeds in two main stages:

Formation of an Iminium Ion: Benzylamine reacts with formaldehyde (B43269) to form an electrophilic N-methylol intermediate, which then dehydrates to form a highly reactive Eschenmoser-like salt or iminium ion (N-benzylmethaniminium).

Electrophilic Aromatic Substitution: The electron-rich guaiacol ring acts as a nucleophile, attacking the iminium ion. Due to the directing effects of the hydroxyl and methoxy groups, this attack occurs preferentially at the position para to the hydroxyl group (position 4), leading to the final product.

Investigation of 4 Benzylaminomethyl 2 Methoxyphenol in Reaction Chemistry and Materials Science

Catalytic Applications of 4-(Benzylaminomethyl)-2-methoxyphenol as a Ligand or Organocatalyst Precursor

While specific catalytic studies focusing exclusively on this compound are not widely documented, the broader class of phenolic Mannich bases serves as versatile ligands for creating catalytically active metal complexes. researchgate.netresearchgate.net The presence of both a phenolic oxygen and an amine nitrogen allows these molecules to act as bidentate chelating agents, stabilizing metal centers and facilitating catalytic cycles. researchgate.net

Research on structurally similar phenolic Mannich base ligands has demonstrated their utility in various catalytic transformations. For instance, lanthanide complexes derived from phenolic Mannich bases have been employed as effective catalysts for the ring-opening polymerization (ROP) of ε-caprolactone. researchgate.net This process is believed to occur through a coordination-insertion mechanism, where the monomer coordinates to the metal center before being inserted into the growing polymer chain. researchgate.net Furthermore, metal complexes involving phenolic Mannich bases have been noted for their potential in oxidation catalysis. researchgate.net

The general catalytic potential of this class of compounds suggests that complexes of this compound could be investigated for similar activities. The specific combination of the benzylamine (B48309) and methoxyphenol moieties could influence catalyst solubility, stability, and electronic properties, potentially offering advantages in specific catalytic systems. The development of new catalysts for reactions like the Mannich reaction itself is also a significant area of research. researchgate.net

Table 1: Examples of Catalytic Systems Based on Phenolic Mannich Base Ligands

| Ligand Class | Metal Ion | Catalytic Reaction | Mechanism | Reference |

|---|---|---|---|---|

| Phenolic Mannich Base | Lanthanides (Ln) | Ring-Opening Polymerization of ε-caprolactone | Coordination-Insertion | researchgate.net |

Role of this compound as a Building Block in Polymer Chemistry Research

The structure of this compound makes it an ideal precursor for the synthesis of advanced polymers, most notably polybenzoxazines. Polybenzoxazines are a class of high-performance thermosetting phenolic resins known for their excellent thermal stability, high glass transition temperatures, low flammability, and near-zero volumetric shrinkage during curing. researchgate.netnih.govmdpi.com

These polymers are created from benzoxazine (B1645224) monomers, which are synthesized via a Mannich-like condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). nih.govoup.com In this context, this compound, which is derived from creosol (2-methoxyphenol), benzylamine, and formaldehyde, is structurally poised to undergo thermal rearrangement and polymerization to form a cross-linked polybenzoxazine network. The polymerization is a thermally induced ring-opening polymerization (ROP) that occurs without the need for catalysts and does not release any volatile by-products, a significant advantage over traditional phenolic resins. nih.govmdpi.com The flexibility in choosing different phenolic and amine precursors allows for the fine-tuning of the final polymer's properties. nih.gov

Beyond polybenzoxazines, phenolic Mannich bases have also been utilized as curing agents for epoxy resins. The amine and phenol functionalities within the molecule can react with epoxy groups, leading to cross-linked polymer networks. For example, Mannich reactions using polyoxyalkylene polyamines have been used to create polyetheramine curing agents. rsc.org The general utility of Mannich bases in the production of various synthetic polymers and resins is well-recognized. mdpi.comresearchgate.netnih.gov

Table 2: Components for Benzoxazine Monomer Synthesis Relevant to this compound

| Phenol Component | Amine Component | Aldehyde Component | Resulting Monomer Type |

|---|

Photochemical and Thermochemical Transformations of this compound

The chemical structure of this compound allows for several thermochemical and potential photochemical transformations.

Thermochemical Transformations A primary thermochemical transformation is the aforementioned ring-opening polymerization to form polybenzoxazines. This process typically occurs upon heating to temperatures between 180°C and 250°C. oup.com The thermal stability of the resulting polybenzoxazine polymers has been extensively studied using thermogravimetric analysis (TGA). nih.govoup.com

Another significant thermochemical reaction is the reductive cleavage of the aminomethyl group. A patented process describes the reduction of phenolic Mannich bases with hydrogen in the presence of a molybdenum sulfide (B99878) catalyst. acs.org This reaction cleaves the C-N bond, regenerates the amine (benzylamine in this case), and results in the methylation of the phenolic ring at the position where the aminomethyl group was attached. This transformation effectively converts a phenol into a more substituted phenol, such as a xylenol derivative. acs.org

Photochemical Transformations Direct photochemical studies on this compound are limited. However, the reactivity of its constituent functional groups—phenol and benzylamine—and its related polymers provides insight into potential transformations.

Phenol Moiety: Phenolic compounds are known to undergo photodegradation, often facilitated by photocatalysts like TiO₂, which generate highly reactive hydroxyl radicals that can lead to the mineralization of the aromatic ring. researchgate.netrsc.orgnih.gov Photosensitized oxidation can also generate phenoxyl radicals. rsc.org

Benzylamine Moiety: The benzylamine portion of the molecule is also photochemically active. Research has shown that the benzylic C-N bond can be cleaved under UV irradiation to release the amine. rsc.org Furthermore, the photocatalytic oxidation of benzylamine can be selectively tuned to yield different products, such as N-benzylidenebenzylamine or benzonitrile, depending on the catalyst and reaction conditions. researchgate.nethgxx.org

Polybenzoxazine Stability: The polymers derived from this compound class, polybenzoxazines, are noted for their effective UV shielding properties. researchgate.netnih.gov Studies on polybenzoxazine composites have shown that their stability against UV radiation can be enhanced, with some nanocomposites forming a protective surface layer upon irradiation that prevents further degradation.

Coordination Chemistry of this compound with Metal Ions for Novel Materials Research

Phenolic Mannich bases, including this compound, are excellent ligands in coordination chemistry. hgxx.org The combination of a soft amine nitrogen donor and a hard phenolic oxygen donor allows these molecules to bind with a wide range of metal ions, forming stable chelate rings. This versatility has made their metal complexes a subject of extensive research for the development of novel materials. researchgate.net

The coordination complexes of these ligands have shown potential in several areas of materials science. As discussed previously, they can serve as catalysts. researchgate.netresearchgate.net Beyond catalysis, these complexes are investigated for their unique optical and electronic properties. For example, the luminescent properties of certain Mannich base metal complexes make them candidates for applications in optoelectronic devices and chemical sensors. nih.gov The specific emission profiles can be tuned based on the choice of both the metal ion and the ligand structure. nih.gov

The synthesis of such complexes typically involves reacting the Mannich base ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their geometry and properties. While specific studies on this compound complexes are not prominent, research on analogous systems with metal ions like Cu(II) and Fe(III) has been reported, often resulting in octahedral or other well-defined geometries.

Table 3: Potential Coordination Chemistry and Applications

| Metal Ion | Potential Coordination Sites | Resulting Material Type | Potential Applications | Reference |

|---|---|---|---|---|

| Cu(II), Fe(III) | Phenolic Oxygen, Amine Nitrogen | Metal Complex | Catalysis (e.g., Catecholase activity) | |

| Lanthanides (Ln³⁺) | Phenolic Oxygen, Amine Nitrogen | Coordination Polymer/Complex | Catalysis, Luminescent Materials | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of 4 Benzylaminomethyl 2 Methoxyphenol and Its Analogues

Systematic Modification of the Phenolic Hydroxyl Group and its Impact on Research Activity

The phenolic hydroxyl group is a cornerstone of the molecular structure of 4-(Benzylaminomethyl)-2-methoxyphenol, and its modification is a key strategy in SAR studies. This functional group can act as both a hydrogen bond donor and acceptor, and its acidity can be crucial for interactions with biological receptors.

Systematic modifications typically involve etherification or esterification. The conversion of the phenolic hydroxyl to an ether, such as an O-methyl or O-benzyl group, can have profound effects on the molecule's activity. For instance, in related phenolic compounds, O-methylation can decrease antioxidant activity by eliminating the hydrogen-donating capability of the hydroxyl group, which is often crucial for radical scavenging. dovepress.combabrone.edu.in Conversely, such a modification can increase metabolic stability and alter the pharmacokinetic profile of the compound.

Esterification of the phenolic hydroxyl group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor and may introduce new interactions with a biological target. The nature of the ester, from simple acetates to more complex benzoates, can modulate the compound's lipophilicity and its susceptibility to hydrolysis by esterases in the body, effectively creating a prodrug.

The presence of the phenolic hydroxyl group is often associated with the biological activities of phenolic compounds, including anti-inflammatory, antimicrobial, and antitumor properties. libretexts.org The ability of the phenolic -OH group to form hydrogen bonds is a significant factor in these activities. nih.govnih.gov In some contexts, the deprotonation of the phenol (B47542) to a phenoxide ion can be a critical step in the mechanism of action. Therefore, any modification that blocks or alters the acidity of this group is expected to have a significant impact on the research activity of this compound analogues.

Exploration of Substituent Effects on the Benzylaminomethyl Moiety

The benzylaminomethyl moiety offers two primary sites for modification: the secondary amine and the benzyl (B1604629) group's aromatic ring.

Substitution on the Benzyl Ring: The aromatic ring of the benzyl group is another key area for SAR exploration. The introduction of substituents at the ortho, meta, or para positions can modulate the electronic properties (through inductive and resonance effects) and the steric profile of the entire moiety. libretexts.orglibretexts.orgbyjus.com

A hypothetical SAR study could explore a matrix of analogues with different substituents on the benzyl ring, as illustrated in the table below.

Interactive Data Table: Hypothetical Substituent Effects on the Benzylaminomethyl Moiety

| Substituent on Benzyl Ring | Position | Expected Electronic Effect | Expected Steric Effect | Hypothetical Impact on Activity |

| -H | - | Neutral | Minimal | Baseline |

| -CH3 | para | Electron-donating | Small | Potential increase/decrease |

| -OCH3 | para | Electron-donating (resonance) | Small | Potential increase/decrease |

| -Cl | para | Electron-withdrawing (inductive) | Small | Potential increase/decrease |

| -NO2 | para | Electron-withdrawing | Medium | Potential increase/decrease |

| -CH3 | ortho | Electron-donating | Medium | Potential conformational restriction |

| -Cl | ortho | Electron-withdrawing (inductive) | Medium | Potential conformational restriction |

Conformational Flexibility and Stereochemical Considerations in SAR Studies

The conformational flexibility of this compound is significant due to the rotatable bonds in the benzylaminomethyl side chain. The molecule can adopt various spatial arrangements, and it is likely that only a specific conformation, the "bioactive conformation," is responsible for its interaction with a biological target. nih.govnih.gov

Computational studies, such as molecular modeling and conformational analysis, are essential to understand the preferred conformations and the energy barriers between them. The intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the aminomethyl group can play a crucial role in stabilizing a particular conformation, creating a pseudo-cyclic structure. researchgate.net The strength of this hydrogen bond can be influenced by substituents on either aromatic ring.

Furthermore, if the nitrogen atom is part of a chiral center, or if substituents create a chiral molecule, stereochemistry becomes a critical factor in the SAR. Enantiomers of a chiral drug can exhibit different biological activities, potencies, and even different pharmacological effects. nih.govmdpi.comnih.gov Therefore, the synthesis and evaluation of individual enantiomers are often necessary to fully understand the SAR and to identify the more active stereoisomer. For instance, studies on other chiral molecules have shown that stereochemistry can significantly affect target binding and biological activity. mdpi.com

Development of Structure-Activity Hypotheses for Mechanistic Research

Based on the SAR findings, a structure-activity hypothesis can be formulated to guide further mechanistic research and the design of new analogues. This hypothesis integrates the key structural features required for activity. For this compound analogues, a plausible hypothesis might include:

A free phenolic hydroxyl group is essential for activity , acting as a critical hydrogen bond donor. Its interaction with a specific residue in the target's active site is a primary binding event.

The methoxy (B1213986) group at the 2-position serves to modulate the electronic properties of the phenol and may provide additional van der Waals interactions within a hydrophobic pocket of the target.

The secondary amine acts as a hydrogen bond acceptor and its basicity is finely tuned for optimal interaction.

The benzyl group fits into a hydrophobic pocket, and its orientation is influenced by substituents. Electron-withdrawing substituents at the para-position of the benzyl ring may enhance π-π stacking interactions with aromatic residues in the binding site.

To test this hypothesis, researchers can employ techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) modeling. researchgate.netexplorationpub.comexplorationpub.comnih.gov By creating a 3D model of the molecule and correlating its steric and electronic fields with biological activity, a more detailed and predictive SAR model can be developed. babrone.edu.inresearchgate.netresearchgate.net This can lead to the rational design of new compounds with improved potency and selectivity. Molecular docking studies can further refine the hypothesis by visualizing the potential binding modes of the analogues within the active site of a target protein. rsc.org

Advanced Analytical Methodologies for Detection and Quantification of 4 Benzylaminomethyl 2 Methoxyphenol in Research Matrices

Development of Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the trace analysis of specific compounds in complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of 4-(Benzylaminomethyl)-2-methoxyphenol.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The technique separates the compound from the matrix using high-performance liquid chromatography (HPLC), followed by detection and identification using mass spectrometry.

Chromatographic Separation: A reversed-phase C18 or C8 column is typically effective for separating phenolic compounds. The mobile phase would likely consist of a gradient of acetonitrile (B52724) or methanol (B129727) and water, often with a small percentage of formic acid to improve peak shape and ionization efficiency.

Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique for such molecules, typically operating in positive ion mode to protonate the basic amine group, forming the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly selective and sensitive quantification in complex matrices.

Predicted collision cross-section (CCS) values for various adducts of this compound can aid in its identification in ion mobility-mass spectrometry experiments. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 244.13321 | 154.7 |

| [M+Na]⁺ | 266.11515 | 161.4 |

| [M-H]⁻ | 242.11865 | 160.2 |

| [M+NH₄]⁺ | 261.15975 | 171.2 |

| [M+K]⁺ | 282.08909 | 157.4 |

| [M+H-H₂O]⁺ | 226.12319 | 147.2 |

| Data sourced from PubChemLite. uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of the polar -OH and -NH groups of this compound is generally required to increase its volatility and thermal stability. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

Sample Preparation: An extraction step, such as liquid-liquid extraction or solid-phase extraction, would be necessary to isolate the compound from the research matrix, followed by the derivatization step.

GC Separation: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, would be suitable for separating the derivatized analyte. The oven temperature would be programmed to ramp up to ensure good separation. pharmacyjournal.infomdpi.com

MS Detection: Electron ionization (EI) at 70 eV is typically used, which would generate a characteristic fragmentation pattern for the derivatized compound, allowing for its identification and quantification. mdpi.com

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds. The phenolic hydroxyl group in this compound makes it a candidate for electrochemical analysis. While specific studies on this compound are not prevalent, its redox behavior can be inferred from related phenolic structures like 2-methoxyphenol and other substituted phenols. nih.gov

The electrochemical oxidation of the phenol (B47542) moiety on the surface of an electrode, such as a glassy carbon electrode (GCE), can be monitored using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.netnih.gov The oxidation potential will be influenced by the substituents on the phenol ring. The methoxy (B1213986) group and the benzylaminomethyl group will affect the electron density of the ring and thus its oxidation potential.

Studies on related compounds like 2-methoxyphenol have shown that electrochemical oxidation can lead to the formation of a redox-active catechol-like species on the electrode surface. nih.gov The presence of the amine group in this compound could also play a role in its electrochemical behavior, potentially being involved in redox processes or influencing the adsorption of the molecule onto the electrode surface.

Potential Electrochemical Parameters for Analysis:

| Parameter | Typical Value/Range |

| Working Electrode | Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Supporting Electrolyte | Phosphate buffer solution (pH range 4-8) |

| Technique | Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV) |

The development of a specific electrochemical sensor could involve modifying the electrode surface with nanomaterials to enhance sensitivity and selectivity. scispace.comrsc.org

Spectrophotometric Assays for Quantification in Research Samples

UV-Vis spectrophotometry is a widely accessible technique that can be used for the quantification of this compound, owing to the presence of the phenolic chromophore.

The compound is expected to exhibit characteristic UV absorbance maxima. For instance, the related compound 4-methoxyphenol (B1676288) has absorption maxima around 222 nm and 282 nm. sielc.comsielc.com The exact position of the absorption maxima for this compound will be influenced by the benzylaminomethyl substituent. A direct UV quantification would involve measuring the absorbance at a specific wavelength and using a calibration curve prepared with standards of the pure compound. However, this approach may lack selectivity in complex research matrices.

To enhance selectivity, a colorimetric assay could be developed. This often involves a chemical reaction that produces a colored product with a unique absorbance maximum. For phenolic compounds, methods involving derivatizing reagents can be employed. For example, some spectrophotometric methods for phenols are based on the reaction with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to form a colored dye. researchgate.net

An enzyme-based spectrophotometric method could also be explored. For example, a method for 2-methoxyphenol utilizes the enzyme peroxidase, which catalyzes the oxidation of the phenol in the presence of hydrogen peroxide, leading to a product that can be quantified spectrophotometrically. researchgate.net A similar principle could potentially be applied to this compound.

Hypothetical Spectrophotometric Assay Parameters:

| Parameter | Description |

| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally, likely in the 270-290 nm range for direct UV. |

| Reagent for Colorimetric Assay | e.g., 4-aminoantipyrine, Folin-Ciocalteu reagent (for total phenolic content). |

| Enzyme for Enzymatic Assay | e.g., Peroxidase, Tyrosinase. |

| Calibration Range | To be determined based on the sensitivity of the assay. |

Immunoassays for Specific Detection of this compound (if antibodies can be raised for research tools)

Immunoassays are highly specific and sensitive methods that rely on the binding of an antibody to its target antigen. The development of an immunoassay for this compound would first require the generation of antibodies that specifically recognize this molecule.

As this compound is a small molecule (a hapten), it would need to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to become immunogenic and elicit an antibody response in an animal model (e.g., rabbit, mouse).

Steps for Immunoassay Development:

Hapten-Carrier Conjugation: Covalent linkage of this compound to a carrier protein.

Immunization: Injecting the conjugate into an animal to stimulate the production of polyclonal or monoclonal antibodies.

Antibody Screening and Characterization: Identifying and isolating antibodies with high affinity and specificity for the target molecule.

Assay Development: Using the specific antibodies to develop a competitive or non-competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Currently, there is no information in the scientific literature describing the development of antibodies or immunoassays specifically for this compound. The feasibility of raising highly specific antibodies would depend on the ability to present unique epitopes of the molecule to the immune system, distinguishing it from other similar phenolic compounds that might be present in the research samples. If successful, an immunoassay could provide a high-throughput and very sensitive method for its quantification.

Future Research Directions and Unexplored Avenues for 4 Benzylaminomethyl 2 Methoxyphenol

Integration of Artificial Intelligence and Machine Learning in Research on 4-(Benzylaminomethyl)-2-methoxyphenol

One of the primary applications of AI would be in the de novo design of derivatives of this compound with enhanced properties. researchgate.net Generative models can explore a vast chemical space to propose novel structures with optimized activity for specific biological targets. youtube.com Furthermore, ML algorithms can be trained on existing data to predict various physicochemical properties, such as solubility and bioavailability, for these new derivatives, thereby streamlining the selection process for synthesis and testing. nih.gov

Another key area is the use of AI in predicting potential biological targets. By analyzing the structure of this compound, ML models can identify potential protein binding sites and predict its bioactivity, guiding experimental investigations. This can significantly reduce the time and resources required for target identification.

Finally, AI can play a crucial role in elucidating the mechanism of action of this compound. By integrating and analyzing large datasets from various "-omics" technologies, machine learning can help to identify the cellular pathways affected by this compound.

| AI/ML Application Area | Specific Task for this compound | Potential Impact |

| Predictive Modeling | Prediction of physicochemical properties and biological activity of novel derivatives. | Accelerated discovery of compounds with improved efficacy and drug-like properties. |

| Generative Models | De novo design of new molecules based on the this compound scaffold. youtube.com | Expansion of the chemical space around the core structure to identify more potent and selective compounds. |

| Target Identification | In silico screening against protein databases to identify potential biological targets. | Prioritization of experimental validation, saving time and resources. |